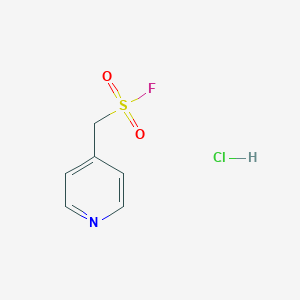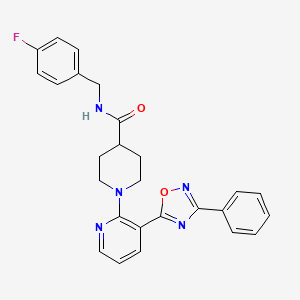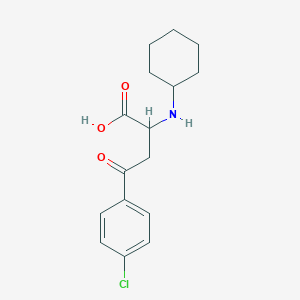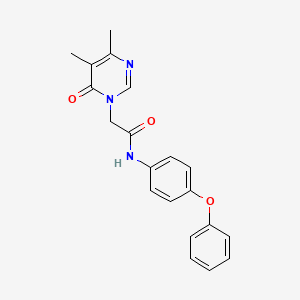
2-Bromo-5-(trifluoromethyl)pyridine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-5-(trifluoromethyl)pyridine 1-oxide is a chemical compound with the molecular formula C6H3BrF3NO . It has a molecular weight of 242 . This compound is used as a substrate in a palladium-catalyzed α-arylation of a Refomatsky reagent .
Molecular Structure Analysis
The molecular structure of 2-Bromo-5-(trifluoromethyl)pyridine 1-oxide can be represented by the SMILES stringFC(F)(F)c1ccc(Br)nc1 . The InChI key for this compound is GSKMWMFOQQBVMI-UHFFFAOYSA-N . Physical And Chemical Properties Analysis
2-Bromo-5-(trifluoromethyl)pyridine 1-oxide is a solid with a melting point of 44-48 °C . It is soluble in methanol and ethanol . The compound has a predicted density of 1.707±0.06 g/cm3 .Aplicaciones Científicas De Investigación
Spectroscopic and Antimicrobial Studies The compound 2-Bromo-5-(trifluoromethyl)pyridine has been characterized using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Its structure was optimized using density functional theory (DFT), evaluating vibrational frequencies, chemical shift values, and non-linear optical (NLO) properties. This research also explored the molecule's interaction with pBR322 plasmid DNA and its antimicrobial activities, highlighting its potential in biomedical applications (Vural & Kara, 2017).
Magnetic Properties and Molecular Magnetism Research into lanthanide-nitronyl nitroxide complexes, incorporating a molecule similar to 2-Bromo-5-(trifluoromethyl)pyridine as a bridging ligand, has been conducted to study their crystal structures and magnetic properties. These complexes demonstrate single-molecule magnet behavior, offering insights into the design of new magnetic materials (Xu et al., 2009).
Catalysis in Organic Synthesis A solution to the 2-pyridyl organometallic cross-coupling problem has been proposed through the regioselective catalytic direct arylation of pyridine N-oxides, including derivatives of 2-Bromo-5-(trifluoromethyl)pyridine. This process allows for the efficient synthesis of complex organic structures, demonstrating the compound's utility in facilitating organic transformations (Campeau, Rousseaux, & Fagnou, 2005).
Synthesis of Fluorinated Compounds Trifluoromethyl-substituted pyridines have been synthesized from iodopyridines by displacement with (trifluoromethyl)copper, generated in situ. This method extends to the synthesis of compounds like 2-Bromo-5-(trifluoromethyl)pyridine, providing a pathway for the preparation of fluorinated organic compounds, which are valuable in various chemical industries (Cottet & Schlosser, 2002).
Coordination Chemistry The coordination chemistry of 2-Bromo-5-(trifluoromethyl)pyridine derivatives has been explored, leading to the development of novel ligands and complexes. These studies contribute to our understanding of metal-ligand interactions and the development of coordination compounds with potential applications in catalysis, materials science, and beyond (Pailloux et al., 2009).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard classifications of Acute Tox. 2 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3. The target organs are the respiratory system . The safety precautions include avoiding ingestion and inhalation, avoiding contact with skin and eyes, and using only in well-ventilated areas .
Propiedades
IUPAC Name |
2-bromo-1-oxido-5-(trifluoromethyl)pyridin-1-ium |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF3NO/c7-5-2-1-4(3-11(5)12)6(8,9)10/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFQDPJNHUHLMTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[N+](C=C1C(F)(F)F)[O-])Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(trifluoromethyl)pyridine 1-oxide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2719917.png)




![N-(3-methoxyphenyl)-2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2719927.png)
![N-(benzo[d]thiazol-5-yl)-4-((2-ethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2719928.png)

![4-Chloro-6-phenyl-2-pyridin-2-ylthieno[2,3-d]pyrimidine](/img/structure/B2719932.png)
![2,2-Difluoro-N-phenylspiro[2.2]pentane-5-carboxamide](/img/structure/B2719933.png)
![4-thioxo-1-(p-tolyl)-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B2719934.png)
![2-{[4-(Trifluoromethyl)phenyl]methyl}butanoic acid](/img/structure/B2719936.png)
![diethyl 2-({[3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydro-2H-1,3-benzoxazin-6-yl]amino}methylene)malonate](/img/structure/B2719939.png)
![8-(3-chloro-2-methylphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)